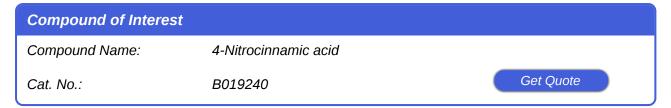


physical and chemical properties of 4-Nitrocinnamic acid

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An In-depth Technical Guide to **4-Nitrocinnamic Acid**: Physicochemical Properties and Experimental Protocols

Introduction

4-Nitrocinnamic acid, a derivative of cinnamic acid, is a yellow crystalline organic compound with the chemical formula C₉H₇NO₄.[1] It is characterized by a benzene ring substituted with a nitro group and a propenoic acid group.[1] This compound and its isomers are of significant interest to researchers in organic synthesis, pharmaceuticals, and materials science due to their versatile chemical reactivity and biological activities.[1][2] **4-Nitrocinnamic acid** serves as a precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes. [1] Furthermore, it has demonstrated biological activities such as tyrosinase inhibition, as well as antimicrobial and antioxidant properties.[1][3] Its photosensitive nature also lends it to applications in the development of photo-crosslinkable polymers and in the field of organic electronics.[2][3]

Physical Properties

4-Nitrocinnamic acid typically appears as yellow needle-like crystals or a yellow crystalline powder.[1][3] It is stable at room temperature when stored in a closed container in a dry, well-ventilated area.[1] A summary of its key physical properties is presented in the table below.



Property	Value
Molecular Formula	C ₉ H ₇ NO ₄ [4]
Molecular Weight	193.16 g/mol [4]
Melting Point	289 °C (decomposes); other reported values include 200-202 °C[4][5][6], 286 °C (decomposes)[7], and 248-250 °C
Boiling Point	346.0 ± 17.0 °C at 760 mmHg (estimated)[5]; 329.36°C (rough estimate)[4][6]
Solubility	Insoluble in water[3][4][5][8]. Soluble in Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[2][4] Slightly soluble in hot water.[2]
рКа	4.07 ± 0.10 (Predicted)[4][6]
Appearance	Yellow needle-like crystals or powder[1][3]

Chemical Properties

The chemical reactivity of **4-nitrocinnamic acid** is dictated by its three main functional groups: the nitro group, the carboxylic acid, and the alkene.

- Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation in the synthesis of more complex molecules. Common reagents for this reduction include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media.[9]
- Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, conversion to an acid chloride, and salt formation. For instance, it can be converted to 4-nitrocinnamoyl chloride using thionyl chloride.[10]
- Reactions of the Alkene: The carbon-carbon double bond can participate in addition reactions and is also responsible for the molecule's photosensitivity, undergoing [2+2] photocycloaddition upon UV irradiation.[10]



Spectral Data

The structure of **4-nitrocinnamic acid** has been characterized using various spectroscopic techniques.

Spectral Data Type	Key Features
¹H NMR	Spectral data is available for 4-Nitrocinnamic acid.[11]
¹³ C NMR	In DMSO-d6, characteristic peaks are observed at δ(ppm): 167.0, 147.9, 145.9, 141.2, 129.1, 127.1, 123.6.[12]
Infrared (IR) Spectroscopy	An IR spectrum from an oil mull shows characteristic absorptions for the functional groups present.[7]
Mass Spectrometry	Mass spectrometry data is available, confirming the molecular weight of the compound.[13]
UV-Vis Spectroscopy	The compound exhibits UV-visible absorption, which is expected due to the conjugated system.[14]

Experimental Protocols Synthesis of 4-Nitrocinnamic Acid via Knoevenagel Condensation

This protocol describes the synthesis of **4-nitrocinnamic acid** from 4-nitrobenzaldehyde and malonic acid.[15]

- Reaction Setup: In a 50 mL round-bottom flask, combine 0.01 mol (1.51 g) of 4-nitrobenzaldehyde and an equimolar amount of malonic acid (1.04 g).
- Solvent Addition: Add 30 mL of absolute ethanol as the solvent.

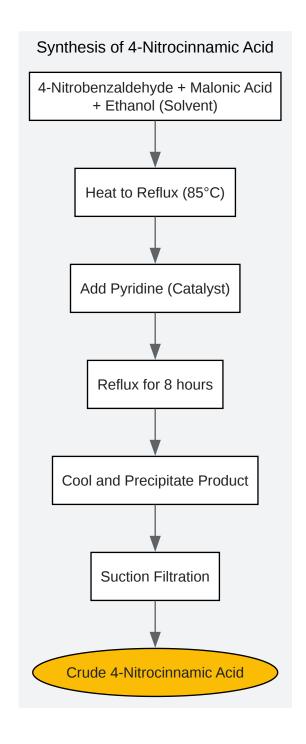






- Reflux and Catalyst Addition: Stir the mixture and heat to reflux at 85°C. Once all solids have dissolved, add approximately 3 mL of pyridine to the reaction solution.
- Reaction Time: Continue to stir and reflux the mixture for about 8 hours. A light yellow solid will precipitate out of the solution.
- Isolation of Crude Product: After the reaction is complete, cool the mixture and collect the crude **4-nitrocinnamic acid** product by suction filtration.[15]





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Caption: Workflow for the synthesis of 4-nitrocinnamic acid.

Purification by Recrystallization

This protocol details the purification of the crude **4-nitrocinnamic acid**.[15]

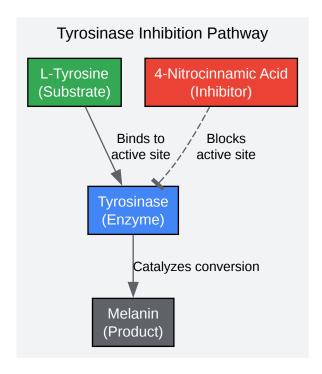


- Washing: Rinse the crude product (filter cake) with distilled water 3-5 times and then dry it.
- Dissolution: Dissolve the dried crude product in water and add dilute NaOH solution dropwise to adjust the pH to 7. Filter the resulting solution.
- Precipitation: Add concentrated hydrochloric acid dropwise to the filtrate until the pH is approximately 3. A precipitate will form.
- Isolation: Filter the mixture to collect the precipitated solid and dry the filter cake.
- Recrystallization: Dissolve the dried solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to form high-purity crystals of 4-nitrocinnamic acid.[15]
- Final Product: Collect the crystals by filtration and dry them. The expected yield is approximately 73%, with a melting point of 198-201°C for the product obtained via this specific method.[15]

Biological Activity and Signaling Pathways

4-Nitrocinnamic acid has been identified as a photosensitive compound with inhibitory effects on the enzyme tyrosinase.[3][16] Tyrosinase is a key enzyme in melanin biosynthesis. The inhibition of this enzyme is of interest in the fields of medicine and cosmetics for conditions related to hyperpigmentation. The inhibitory mechanism is believed to involve the **4-nitrocinnamic acid** molecule blocking the active site of tyrosinase, thereby preventing the substrate (like L-tyrosine) from binding and being converted to melanin.[15][16]





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Caption: Inhibition of tyrosinase by **4-nitrocinnamic acid**.

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